molecular formula C9H13NO2 B15236102 2-((1S)-1-Amino-2-hydroxypropyl)phenol

2-((1S)-1-Amino-2-hydroxypropyl)phenol

Cat. No.: B15236102
M. Wt: 167.20 g/mol
InChI Key: JXKFVSLCCUBGIK-IOJJLOCKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((1S)-1-Amino-2-hydroxypropyl)phenol is an organic compound that belongs to the class of phenols. Phenols are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic ring. This compound, in particular, has a unique structure where an amino group (-NH2) and a hydroxyl group (-OH) are attached to a propyl chain, which is further connected to a phenol ring. This structural arrangement imparts specific chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1S)-1-Amino-2-hydroxypropyl)phenol can be achieved through several methods. One common approach involves the hydroxylation of arylboronic acids using aqueous hydrogen peroxide as the oxidant and H2O2/HBr as the reagent . This method is mild, green, and highly efficient, allowing for the smooth transformation of arylboronic acids into substituted phenols without the need for chromatographic purification.

Another method involves the nucleophilic aromatic substitution of aryl halides, where the aromatic ring is activated by electron-withdrawing groups, making it susceptible to nucleophilic attack . This method can be used to introduce the amino and hydroxyl groups onto the phenol ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, with reaction conditions carefully controlled to ensure consistency and efficiency. The use of green chemistry principles, such as the ipso-hydroxylation of arylboronic acids, is preferred to minimize environmental impact and reduce the use of hazardous reagents .

Mechanism of Action

Comparison with Similar Compounds

2-((1S)-1-Amino-2-hydroxypropyl)phenol can be compared with other phenolic compounds, such as:

The uniqueness of this compound lies in its specific combination of amino and hydroxyl groups, which imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

2-[(1S)-1-amino-2-hydroxypropyl]phenol

InChI

InChI=1S/C9H13NO2/c1-6(11)9(10)7-4-2-3-5-8(7)12/h2-6,9,11-12H,10H2,1H3/t6?,9-/m1/s1

InChI Key

JXKFVSLCCUBGIK-IOJJLOCKSA-N

Isomeric SMILES

CC([C@H](C1=CC=CC=C1O)N)O

Canonical SMILES

CC(C(C1=CC=CC=C1O)N)O

Origin of Product

United States

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